molecular formula C7H9NS2 B067333 N-Methyl-N-(2-thienyl)ethanethioamide CAS No. 172896-61-6

N-Methyl-N-(2-thienyl)ethanethioamide

Cat. No. B067333
M. Wt: 171.3 g/mol
InChI Key: LSHALEHGMDBMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(2-thienyl)ethanethioamide (MTETA) is a synthetic compound that belongs to the class of thioamides. It has been extensively studied in scientific research due to its potential therapeutic applications. MTETA is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Mechanism Of Action

N-Methyl-N-(2-thienyl)ethanethioamide is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-Methyl-N-(2-thienyl)ethanethioamide has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.

Biochemical And Physiological Effects

N-Methyl-N-(2-thienyl)ethanethioamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-Methyl-N-(2-thienyl)ethanethioamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-Methyl-N-(2-thienyl)ethanethioamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-Methyl-N-(2-thienyl)ethanethioamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects are well documented in the scientific literature. However, there are also some limitations to using N-Methyl-N-(2-thienyl)ethanethioamide in laboratory experiments. It can be difficult to administer to animals due to its low solubility in water. Additionally, its effects may vary depending on the route of administration and the dose used.

Future Directions

There are several potential future directions for research on N-Methyl-N-(2-thienyl)ethanethioamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dose and route of administration for N-Methyl-N-(2-thienyl)ethanethioamide in laboratory experiments. Finally, more studies are needed to elucidate the mechanisms underlying its various therapeutic effects.

Synthesis Methods

N-Methyl-N-(2-thienyl)ethanethioamide can be synthesized using the reaction between N-methylacetamide and 2-thiophenecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields N-Methyl-N-(2-thienyl)ethanethioamide as a white crystalline solid, which can be purified using recrystallization techniques.

Scientific Research Applications

N-Methyl-N-(2-thienyl)ethanethioamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-Methyl-N-(2-thienyl)ethanethioamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

172896-61-6

Product Name

N-Methyl-N-(2-thienyl)ethanethioamide

Molecular Formula

C7H9NS2

Molecular Weight

171.3 g/mol

IUPAC Name

N-methyl-N-thiophen-2-ylethanethioamide

InChI

InChI=1S/C7H9NS2/c1-6(9)8(2)7-4-3-5-10-7/h3-5H,1-2H3

InChI Key

LSHALEHGMDBMGL-UHFFFAOYSA-N

SMILES

CC(=S)N(C)C1=CC=CS1

Canonical SMILES

CC(=S)N(C)C1=CC=CS1

synonyms

Ethanethioamide, N-methyl-N-2-thienyl-

Origin of Product

United States

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